molecular formula C10H6F2S B8619346 3-(3,4-Difluorophenyl)thiophene CAS No. 189335-95-3

3-(3,4-Difluorophenyl)thiophene

Cat. No.: B8619346
CAS No.: 189335-95-3
M. Wt: 196.22 g/mol
InChI Key: HPEARRFPLOGQEH-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)thiophene is a heterocyclic aromatic compound comprising a thiophene ring substituted at the 3-position with a 3,4-difluorophenyl group. The thiophene core contributes to π-conjugation, while the fluorine atoms on the phenyl ring enhance electronic delocalization and metabolic stability. Its synthetic routes often involve cross-coupling methodologies, such as Stille or Suzuki reactions, similar to those used for structurally related compounds.

Properties

CAS No.

189335-95-3

Molecular Formula

C10H6F2S

Molecular Weight

196.22 g/mol

IUPAC Name

3-(3,4-difluorophenyl)thiophene

InChI

InChI=1S/C10H6F2S/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-6H

InChI Key

HPEARRFPLOGQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Electronic Properties

Natural Thiophene Derivatives
  • 2-(1,3-Pentadiynyl)-5-(3,4-dihydroxybuta-1-ynyl)-thiophene (Compound 3 in ) : Isolated from Pluchea indica, this derivative features hydroxyl and acetyloxy groups on a butynyl side chain. The hydroxyl groups enhance water solubility (LogD ~0.5 at pH 7.4) but reduce membrane permeability compared to fluorinated analogs.
  • 5-(3,4-Dihydroxybut-1-ynyl)-2,2′-bithiophene (Compound 1 in ): A bithiophene with a dihydroxybutynyl substituent, this compound exhibits extended conjugation, leading to redshifted UV-Vis absorption (λmax ~350 nm) versus mono-thiophenes. However, the lack of fluorine limits its stability under oxidative conditions.

Table 1: Key Properties of Selected Thiophene Derivatives

Compound Source Key Substituents LogP/LogD (pH 7.4) Bioactivity/Application
3-(3,4-Difluorophenyl)thiophene Synthetic 3,4-Difluorophenyl ~2.8 (estimated) Pharmaceutical intermediates
Compound 3 () Natural 3,4-Dihydroxybutynyl ~0.5 Antioxidant (postulated)
3,4-Dinitro-2,5-bis[...] () Synthetic Nitro, trifluoromethyl ~3.2 Organic electronics
LY3020371 () Synthetic 3,4-Difluorophenylthio, bicyclic ~1.5 mGlu2/3 antagonist (CNS disorders)

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